molecular formula C20H23ClN2O3S B6001003 4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B6001003
M. Wt: 406.9 g/mol
InChI Key: JHJLOCJPKSKHSR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of sulfonamide drugs that are widely used as antibacterial agents.

Scientific Research Applications

4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also targets the protein synthesis machinery of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It also has antibacterial and antifungal activities, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research on 4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide. One direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases such as viral infections and autoimmune disorders. Finally, the use of this compound in combination with other drugs for synergistic effects is also an area of future research.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in the field of medicine. Its broad-spectrum activity against bacteria, fungi, and cancer cells makes it a promising candidate for further research. However, its potential toxicity requires careful handling and storage. The future directions for research on this compound include the development of new analogs, investigation of its potential applications in the treatment of other diseases, and the use of combination therapies for synergistic effects.

Synthesis Methods

The synthesis of 4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide involves a multistep process. The starting materials for the synthesis are 4-chlorobenzenesulfonyl chloride, 2-phenylethylamine, and pyrrolidine. The reaction takes place in the presence of a base and a solvent. The final product is obtained after purification using various techniques such as crystallization, chromatography, and recrystallization.

Properties

IUPAC Name

4-chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c21-18-8-10-19(11-9-18)27(25,26)23(15-12-17-6-2-1-3-7-17)16-20(24)22-13-4-5-14-22/h1-3,6-11H,4-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJLOCJPKSKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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